Hydrogen-Bond Donor Count: Target Compound vs. N-Boc-4,4′-Bipiperidine
The target compound contains one hydrogen-bond donor (tertiary –OH); N-Boc-4,4′-bipiperidine (CAS 171049-35-7) possesses zero H-bond donors [1]. The hydroxyl group, situated at the quaternary bridgehead carbon, provides a directional H-bond capability without introducing Brønsted acidity that could protonate basic amine functionalities in coupling reactions .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 H-bond donor (tertiary –OH) |
| Comparator Or Baseline | N-Boc-4,4′-bipiperidine (171049-35-7): 0 H-bond donors |
| Quantified Difference | +1 H-bond donor (absolute); infinite relative difference |
| Conditions | Structural analysis based on chemical formula and functional group identification |
Why This Matters
A non-zero H-bond donor count is critical for target engagement in kinase inhibitor design and for solubility modulation in PROTAC conjugates where the bipiperidine scaffold serves as a linker .
- [1] PubChem. 'Compound Summary: N-Boc-4,4'-bipiperidine (CID entry).' Accessed 2026. View Source
